molecular formula C11H10N4O2 B15057178 1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid

1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid

カタログ番号: B15057178
分子量: 230.22 g/mol
InChIキー: GCNLCJBUJFZBCK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring a bicyclic pyrimidine core fused to a cyclopentane ring (6,7-dihydro-5H-cyclopenta[d]pyrimidine) and linked to an imidazole moiety substituted with a carboxylic acid group at the 4-position.

特性

分子式

C11H10N4O2

分子量

230.22 g/mol

IUPAC名

1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)imidazole-4-carboxylic acid

InChI

InChI=1S/C11H10N4O2/c16-11(17)9-4-15(6-14-9)10-7-2-1-3-8(7)12-5-13-10/h4-6H,1-3H2,(H,16,17)

InChIキー

GCNLCJBUJFZBCK-UHFFFAOYSA-N

正規SMILES

C1CC2=C(C1)N=CN=C2N3C=C(N=C3)C(=O)O

製品の起源

United States

準備方法

The synthesis of 1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid typically involves multicomponent reactions and cyclocondensation processes. One common synthetic route includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation and cyclotransamination to form the desired bicyclic structure . Industrial production methods often employ similar multicomponent reactions, optimized for large-scale synthesis with high yield and purity.

化学反応の分析

1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

作用機序

The mechanism of action of 1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to active sites of enzymes or proteins, inhibiting their activity. This inhibition can occur through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized into two groups: pharmaceutical intermediates (e.g., the compound in ) and agrochemicals (e.g., imazamox and imazethapyr in ). Below is a comparative analysis based on substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Primary Use Reference
Target Compound Cyclopenta[d]pyrimidine + imidazole Carboxylic acid at imidazole-4-position ~206.2 (calculated) Research/Pharmaceutical R&D
1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid Pyrimidine + imidazole 2-Cyclopropyl, 5,6-dimethyl 284.31 Pharmaceutical R&D
Imazamox Imidazolinone + pyridine 5-(Methoxymethyl) 326.3 Herbicide
Imazethapyr Imidazolinone + pyridine 5-Ethyl 289.3 Herbicide

Key Observations:

Structural Differences :

  • The target compound’s cyclopenta[d]pyrimidine core introduces conformational rigidity compared to the pyridine or simple pyrimidine rings in herbicides (e.g., imazamox). This rigidity may enhance binding specificity in biological targets .
  • The carboxylic acid group in the target compound and its pharmaceutical analog () contrasts with the ester or ethyl substituents in herbicides, which are critical for herbicidal activity .

The carboxylic acid group enhances water solubility, facilitating formulation as salts (e.g., sodium or potassium salts) for bioavailability optimization .

Biological Activity: While the target compound’s activity is unspecified, structurally related imidazole-pyrimidine derivatives are known to inhibit enzymes like tyrosine kinases or dihydrofolate reductase. Herbicidal analogs (e.g., imazamox) act as acetolactate synthase (ALS) inhibitors, disrupting plant amino acid synthesis .

Synthetic and Handling Considerations: The compound in has notable safety risks (skin/eye irritation, respiratory toxicity), suggesting similar precautions are needed for the target compound during handling . Agrochemical analogs are optimized for environmental stability, whereas pharmaceutical derivatives prioritize metabolic stability and target selectivity.

Research Methodologies for Comparison

Cytotoxicity Assays : The SRB (sulforhodamine B) assay () is widely used to compare cytotoxic profiles of compounds like the target molecule. This assay measures cellular protein content, providing IC50 values to rank potency against cancer cell lines .

Structural Analysis : Tools like SHELX () enable crystallographic studies to resolve binding modes and conformational preferences, critical for structure-activity relationship (SAR) studies .

Ecotoxicity Profiling : Herbicidal analogs undergo extensive environmental testing (e.g., soil half-life, aquatic toxicity), which is less relevant for pharmaceutical candidates but highlights the importance of substituent-driven property modulation .

生物活性

1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer and neurodegenerative diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and therapeutic potential based on recent research findings.

  • Molecular Formula : C11_{11}H10_{10}N4_4O2_2
  • Molecular Weight : 230.22 g/mol
  • CAS Number : 1493311-71-9

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes involved in tumor progression, including glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial for purine biosynthesis in cancer cells .
  • Induction of Apoptosis : Studies have demonstrated that treatment with this compound can lead to increased rates of apoptosis in cancer cell lines, suggesting a mechanism for its antitumor activity .

Antitumor Effects

The antitumor activity of 1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid has been evaluated in various studies:

  • Cytotoxicity Testing : In vitro studies have shown that the compound exhibits cytotoxic effects against several human cancer cell lines. For example, it demonstrated IC50_{50} values ranging from 2.38 µM to 14.74 µM against cervical and bladder cancer cell lines .
Cell LineCompound IC50_{50} (µM)Reference
Cervical Cancer (SISO)2.87 - 3.06
Bladder Cancer (RT-112)2.38 - 3.77
Ovarian Cancer (SKOV3)4.83 - 11.3

Neuroprotective Potential

Emerging evidence suggests that this compound may also possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . Its ability to inhibit monoamine oxidases (MAO A and B) has been highlighted as a key mechanism for neuroprotection.

Case Studies

Several case studies have investigated the compound's efficacy:

  • In Vivo Studies : In severe combined immunodeficient mice bearing SKOV3 tumors, the compound showed promising results, inhibiting tumor growth significantly compared to controls .
  • Apoptosis Induction : A study reported that treatment with the compound led to a significant increase in early and late apoptotic cells in cervical cancer cell lines, indicating its potential as an anticancer agent .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。